![molecular formula C34H58N4O24S2 B1250312 Mycothione](/img/structure/B1250312.png)
Mycothione
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Description
Mycothione is the disulfide resulting from oxidative coupling of the thiol groups of two molecules of mycothiol. It derives from a mycothiol.
Scientific Research Applications
Mycothione in Mycobacterial Redox Balance
This compound reductase, found in Mycobacterium tuberculosis, plays a crucial role in maintaining redox balance. It is highly specific for this compound and exhibits distinct kinetics with various substrates, demonstrating its importance in mycobacterial physiology and potential as a target for tuberculosis treatment (Patel & Blanchard, 1999).
Mycothiol's Role in Cellular Resistance
In Corynebacterium glutamicum, mycothiol significantly contributes to resistance against a variety of harmful agents, including alkylating agents, heavy metals, and antibiotics. This highlights its protective role in cellular physiology and potential applications in enhancing microbial resistance (Liu et al., 2013).
Oxidative Stress Response Mediated by Mycothiol
Mycothiol plays a pivotal role in the oxidative stress response in mycobacteria, as evidenced by its depletion under oxidative stress, indicating its importance in protecting mycobacteria against oxidative damage (Ung & Av‐Gay, 2006).
Biosynthesis and Functions of Mycothiol
Mycothiol is integral to the detoxification of various harmful agents in Actinobacteria and is crucial for maintaining a reducing environment within the cell. Its biosynthesis involves a multi-step enzymatic process, with each step presenting potential targets for antimicrobial drug development (Newton et al., 2008).
Quantitative Analysis of Mycothiol under Stress
A study on Mycobacterium smegmatis revealed the importance of this compound reductase in maintaining mycothiol levels, particularly under oxidative stress. This suggests potential applications in understanding mycobacterial response to environmental stressors (Holsclaw et al., 2011).
Mycothiol Biochemistry
The biochemical aspects of mycothiol, including its synthesis and role in detoxification, offer insights into its unique features compared to glutathione and its potential as a target for developing new antimicrobials (Newton & Fahey, 2002).
properties
Molecular Formula |
C34H58N4O24S2 |
---|---|
Molecular Weight |
971 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[[(2R)-2-acetamido-3-[[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]amino]-3-oxopropyl]disulfanyl]-N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]propanamide |
InChI |
InChI=1S/C34H58N4O24S2/c1-7(41)35-9(31(57)37-13-17(45)15(43)11(3-39)59-33(13)61-29-25(53)21(49)19(47)22(50)26(29)54)5-63-64-6-10(36-8(2)42)32(58)38-14-18(46)16(44)12(4-40)60-34(14)62-30-27(55)23(51)20(48)24(52)28(30)56/h9-30,33-34,39-40,43-56H,3-6H2,1-2H3,(H,35,41)(H,36,42)(H,37,57)(H,38,58)/t9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,19?,20?,21-,22+,23-,24+,25+,26+,27+,28+,29?,30?,33+,34+/m0/s1 |
InChI Key |
YKSIHFDRGQQOCJ-NSPRRIPUSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)CO)O)O)NC(=O)C)C(=O)N[C@@H]3[C@H]([C@@H]([C@H](O[C@@H]3OC4[C@@H]([C@H](C([C@H]([C@H]4O)O)O)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O)NC(=O)C)C(=O)NC3C(C(C(OC3OC4C(C(C(C(C4O)O)O)O)O)CO)O)O |
Origin of Product |
United States |
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